molecular formula C13H13ClN4O3S B1659407 Benzenesulfonamide, 2-chloro-N-(((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)- CAS No. 64900-69-2

Benzenesulfonamide, 2-chloro-N-(((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)-

Cat. No.: B1659407
CAS No.: 64900-69-2
M. Wt: 340.79 g/mol
InChI Key: LLKNJTUXPUNSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonamide, 2-chloro-N-(((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)- is a useful research compound. Its molecular formula is C13H13ClN4O3S and its molecular weight is 340.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenesulfonamide, 2-chloro-N-(((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 2-chloro-N-(((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

64900-69-2

Molecular Formula

C13H13ClN4O3S

Molecular Weight

340.79 g/mol

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-(4,6-dimethylpyrimidin-2-yl)urea

InChI

InChI=1S/C13H13ClN4O3S/c1-8-7-9(2)16-12(15-8)17-13(19)18-22(20,21)11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H2,15,16,17,18,19)

InChI Key

LLKNJTUXPUNSHY-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry of 23.8 g (0.10 mole) 2-chlorobenzenesulfonyl chloride, 16.2 g (0.2 mole) potassium cyanate, 15.5 g (0.11 moles) 4,6-dimethyl-2-pyrimidinamine in 150 ml acetonitrile was stirred at reflux for 5 hours. The reaction was cooled to 25° and filtered. The solids were dissolved in water, filtered, and the filtrate acidified to give a solid A. The reaction filtrate was distilled in vacuo to remove solvent. The residue and Solid A were combined, dissolved in 200 ml of 5% sodium hydroxide and extracted with methylene chloride. The aqueous layer was then acidified, the solids collected, washed with water and dried to give 18.9 g (50.6% of theory) of the title compound. The m.p. and IR spectrum of the title compound were identical to those of an authentic sample prepared as described in U.S. Pat. No. 4,169,719.
Quantity
23.8 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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